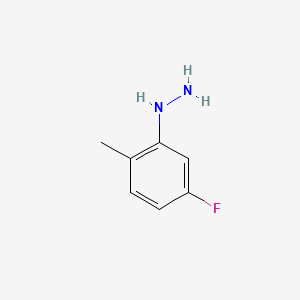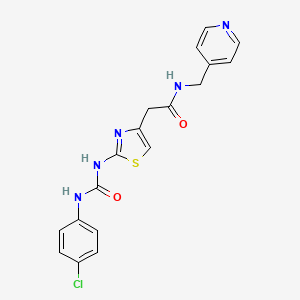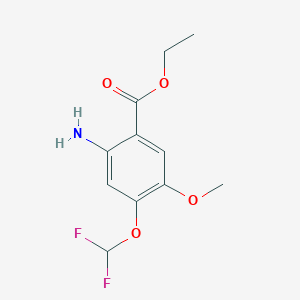![molecular formula C18H22BNO3 B2360903 1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridin-2-one CAS No. 2366169-36-8](/img/structure/B2360903.png)
1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyridin-2-one with a boronic ester group attached to the phenyl ring . Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s likely that it could be synthesized through a Suzuki-Miyaura cross-coupling reaction . This reaction typically involves a boronic acid or boronic ester (like the tetramethyl-1,3,2-dioxaborolan-2-yl group in this compound) and a halide or triflate .
Molecular Structure Analysis
The molecular structure of this compound would likely show the pyridin-2-one core with a phenyl ring attached at the 1-position. The phenyl ring would then have a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group attached to it .
Chemical Reactions Analysis
As a boronic ester, this compound would likely participate in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Boronic esters like the tetramethyl-1,3,2-dioxaborolan-2-yl group in this compound are generally stable and can be stored under normal conditions .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound is used in the synthesis of boric acid ester intermediates involving benzene rings. These compounds are synthesized through substitution reactions and analyzed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) is employed for molecular structure calculations, confirming consistency with crystal structures determined by X-ray diffraction (Huang et al., 2021).
Molecular Structure and Reactivity
- Research on pyridin-2-ylboron derivatives, including this compound, focuses on their structural properties and chemical reactivity. Differences in the orientation of the dioxaborolane ring and bond angles in the BO2 group are studied to understand their stability and reactivity. Ab initio calculations of molecular orbitals are conducted to correlate with chemical reaction observations (Sopková-de Oliveira Santos et al., 2003).
Application in Coordination Polymers
- The compound is utilized in the formation of coordination polymers. For example, its use in forming two-dimensional coordination polymers with cobalt ions and acetate ligands results in structures with square lattice topology. The synthesis process involves palladium-catalyzed Suzuki coupling (Al-Fayaad et al., 2020).
Electrochemical Applications
- This compound is investigated as an electrolyte additive in fluoride shuttle batteries. Its structural variants, functionalized with pyridine or aniline, impact the acidity of borate and, consequently, the electrochemical compatibility and performance of batteries (Kucuk & Abe, 2020).
Optical and Sensing Properties
- In the field of optical materials and sensors, derivatives of this compound are synthesized to study their fluorescent properties. These properties are significant for applications like hydrogen peroxide detection in living cells, highlighting the compound's potential in developing novel functional materials (Nie et al., 2020).
Orientations Futures
The future directions for this compound would likely depend on its intended use. If it’s a new compound, further studies could be conducted to determine its properties and potential applications. If it’s used as a reagent in organic synthesis, researchers could explore new reactions or synthesis methods involving this compound .
Propriétés
IUPAC Name |
1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BNO3/c1-17(2)18(3,4)23-19(22-17)15-10-8-14(9-11-15)13-20-12-6-5-7-16(20)21/h5-12H,13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMSGRVUFPLONG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3C=CC=CC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid](/img/structure/B2360820.png)

![Methyl 2-(1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2360824.png)
![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2360826.png)


![4-chloro-3-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-1H-indol-2-one](/img/structure/B2360831.png)
![6-methyl-4-oxo-N-(2-pyridin-4-ylethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2360832.png)


![N-[2-[di(propan-2-yl)amino]ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2360839.png)
![4-chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2360842.png)
